molecular formula C17H18N2O3 B1240528 2-[3-(2-Oxo-1-pyrrolidinyl)propyliminomethyl]indene-1,3-dione

2-[3-(2-Oxo-1-pyrrolidinyl)propyliminomethyl]indene-1,3-dione

Cat. No. B1240528
M. Wt: 298.34 g/mol
InChI Key: CREITYCEEQRVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-oxo-1-pyrrolidinyl)propyliminomethyl]indene-1,3-dione is a cyclic ketone and a member of indanones.

Scientific Research Applications

Synthesis and Structural Analysis

  • Facile Synthesis : A novel series of compounds structurally related to 2-[3-(2-Oxo-1-pyrrolidinyl)propyliminomethyl]indene-1,3-dione have been efficiently synthesized, highlighting the chemical versatility of this class of compounds (Wang & Yan, 2014).

  • Crystal Structure Insights : The crystal structure of closely related compounds provides valuable insights into the conformational dynamics and potential applications in material science or molecular engineering (Mathusalini et al., 2015).

Novel Compound Synthesis Techniques

  • Ultrasound-assisted Synthesis : Innovative methods like ultrasound-assisted synthesis have been employed to create derivatives, showcasing the potential for green chemistry applications (Ghahremanzadeh et al., 2011).

  • Polyfunctional Fused Heterocyclic Compounds : The synthesis of polyfunctional fused heterocyclic compounds via indene-1,3-diones, including structures related to the chemical , has been explored, which could be relevant for pharmaceutical research (Hassaneen et al., 2003).

Potential Biological Applications

  • Potential Anti-tumor Properties : Some derivatives have shown promising anti-tumor activity, opening avenues for further medical research and potential therapeutic applications (Girgis, 2009).

  • Photostability Investigations : The photostability of similar compounds has been investigated, which could inform the development of photoactive materials or phototherapy agents (Quint et al., 1991).

Material Science and Molecular Engineering

  • Raman and FTIR Vibrational Analysis : The vibrational analysis of similar molecules can contribute to understanding the material properties and potential applications in nanotechnology or sensor development (Pathak et al., 2012).

  • Stimulus-responsive Fluorescent Properties : The stimulus-responsive fluorescent properties observed in related compounds can be leveraged in developing advanced materials for imaging or sensing applications (Lei et al., 2016).

properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

2-[3-(2-oxopyrrolidin-1-yl)propyliminomethyl]indene-1,3-dione

InChI

InChI=1S/C17H18N2O3/c20-15-7-3-9-19(15)10-4-8-18-11-14-16(21)12-5-1-2-6-13(12)17(14)22/h1-2,5-6,11,14H,3-4,7-10H2

InChI Key

CREITYCEEQRVFS-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CCCN=CC2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1CC(=O)N(C1)CCCN=CC2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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